5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Overview
Description
5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is utilized in the design and fabrication of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene include other halogenated aromatic compounds such as:
- 5-Bromo-2-chlorobenzaldehyde
- 2,4-Difluorobromobenzene
- 2-Chloro-5-bromofluorobenzene
Uniqueness
What sets this compound apart is the combination of bromine, chlorine, and difluoromethoxy groups on the benzene ring. This unique arrangement of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
5-bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(5(11)2-3)14-7(9,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYFFDBPCPJSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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